molecular formula C8H12O2 B15367902 methyl 4-ethylcyclobutene-1-carboxylate

methyl 4-ethylcyclobutene-1-carboxylate

Cat. No.: B15367902
M. Wt: 140.18 g/mol
InChI Key: HNPFXYAAAZRBLV-UHFFFAOYSA-N
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Description

Methyl 4-ethylcyclobutene-1-carboxylate is a cyclobutene-derived ester characterized by a strained four-membered ring system with an ethyl substituent at the 4-position and a methyl ester group at the 1-position. This compound is of interest in organic synthesis due to the inherent ring strain of cyclobutene, which can drive unique reactivity patterns, such as ring-opening or Diels-Alder reactions.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 4-ethylcyclobutene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-3-6-4-5-7(6)8(9)10-2/h5-6H,3-4H2,1-2H3

InChI Key

HNPFXYAAAZRBLV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane and Cyclobutene Derivatives

  • Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (): This compound shares the cyclobutane ring but includes a methylamino substituent instead of an ethyl group. The presence of the amino group introduces hydrogen-bonding capabilities and alters solubility (e.g., hydrochloride salt formation). The ¹H-NMR spectrum shows distinct deshielding at δ 9.10 ppm (broad singlet for NH₂), contrasting with the ethyl-substituted analog, where such signals would be absent . Key Difference: The ethyl group in methyl 4-ethylcyclobutene-1-carboxylate likely enhances lipophilicity compared to the polar methylamino derivative.
  • Methyl Cyclobutanecarboxylate: A simpler analog lacking substituents on the cyclobutane ring. Boiling points and vapor pressures (Table 3, ) for such esters typically correlate with molecular weight and branching, suggesting the ethyl-substituted derivative may have a higher boiling point than its unsubstituted counterpart .

Diterpene Methyl Esters ():

Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester are diterpene-derived esters with complex bicyclic or tricyclic frameworks. Unlike this compound, these natural products exhibit higher molecular weights and reduced ring strain, leading to distinct thermal stability and chromatographic retention times (e.g., in gas chromatography, Figure 2, ).

  • Key Difference : The strained cyclobutene ring in the target compound may result in lower thermal stability compared to diterpene esters, which are stabilized by larger ring systems .

Common Methyl Esters ():

  • Methyl Salicylate : A simple aromatic ester with a benzene ring. Unlike the cyclobutene derivative, methyl salicylate lacks ring strain, resulting in higher stability and lower reactivity. Its vapor pressure (Table 3, ) is significantly lower than that of strained cyclic esters due to stronger intermolecular forces from aromatic π-systems .

Data Table: Comparative Properties of Methyl Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Key Reactivity Feature
This compound* ~154.21 ~180–200 (estimated) Moderate in ethyl acetate Ring-opening via strain relief
Methyl Salicylate () 152.15 222 High in ethanol Ester hydrolysis, aromaticity
Sandaracopimaric Acid Methyl Ester () ~316.48 >300 Low in polar solvents Thermal stability, diterpene backbone
Methyl 1-(Methylamino)cyclobutanecarboxylate () ~177.63 N/A High in water (as hydrochloride) Salt formation, nucleophilic NH₂

Research Findings and Implications

  • Reactivity : The ethyl group in this compound may sterically hinder nucleophilic attack at the ester carbonyl compared to smaller analogs like methyl cyclobutanecarboxylate. However, the cyclobutene ring’s strain could facilitate [2+2] cycloreversion or serve as a diene in Diels-Alder reactions .
  • Applications : While diterpene esters () are often bioactive (e.g., antimicrobial), synthetic cyclobutene esters like this compound are more likely used as intermediates in materials science or pharmaceuticals, leveraging their strained geometry .

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